1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol is an organic compound characterized by the presence of a benzodioxole ring and a cyclopropyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Ethanol Moiety: The final step involves the attachment of the ethanol moiety to the benzodioxole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole ring but differs in the side chain structure, leading to different pharmacological properties.
1-(1,3-Benzodioxol-5-yl)-3-indole: This compound contains an indole moiety instead of a cyclopropyl group, resulting in distinct biological activities.
Conclusion
This compound is a compound of significant interest due to its unique structural features and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound for further research and development.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a cyclopropyl group. Its molecular formula is with a molecular weight of 196.21 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with cyclopropyl-containing reagents through various organic synthesis techniques such as Grignard reactions or acetalization processes. For example, one method involves using cyclopropyl methyl ketone in a Grignard reaction to yield the desired product in moderate to high yields .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dioxole compounds exhibit notable antimicrobial properties. In particular, the compound has been evaluated for its activity against various bacterial strains and fungi.
- Antibacterial Activity : In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
- Antifungal Activity : The compound has also been tested against Candida albicans, showing promising antifungal effects. Most derivatives derived from similar structures have demonstrated effective antifungal activity, indicating the potential for therapeutic applications in treating fungal infections .
Microorganism | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Excellent | 625 - 1250 |
Enterococcus faecalis | Moderate | 625 |
Candida albicans | Significant | Not specified |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the dioxole ring may play a crucial role in interacting with microbial cell membranes or inhibiting essential enzymatic pathways within the pathogens.
Case Study 1: Antimicrobial Screening
In a study published in 2021, researchers synthesized several derivatives of dioxole compounds and evaluated their antimicrobial properties. Among these, this compound was included in the screening process. The study found that compounds with similar structural motifs consistently exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship of dioxole derivatives. The findings indicated that modifications to the cyclopropyl group significantly influenced the biological activity of the compounds. Specifically, variations in substituents on the dioxole ring were shown to enhance antibacterial efficacy while maintaining low toxicity profiles .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-1-cyclopropylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(13,8-2-3-8)9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBNXLYSXQJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC3=C(C=C2)OCO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.